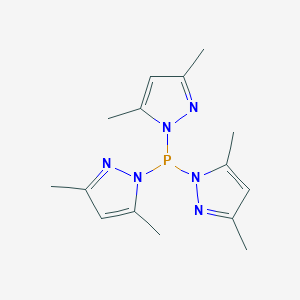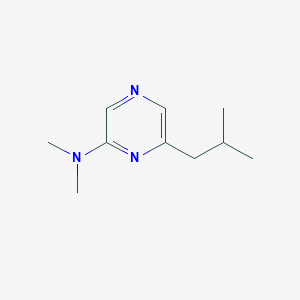
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylamino group and a 2-methylpropyl group. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals, organic materials, and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the dimethylamino group and the 2-methylpropyl group onto the pyrazine ring. This can be done using reagents such as dimethylamine and isobutyl bromide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and substitution reactions, optimized for yield and purity. The specific conditions would depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the 2-methylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylpyrazine
- 3,5-Dimethylpyrazine
- N,N-Dimethylpyrazin-2-amine
Uniqueness
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is unique due to the presence of both the dimethylamino group and the 2-methylpropyl group on the pyrazine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
56343-36-3 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N,N-dimethyl-6-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(2)5-9-6-11-7-10(12-9)13(3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
WHQIVBAMMQRQDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN=CC(=N1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


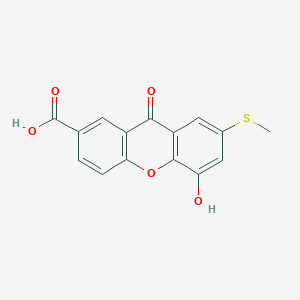

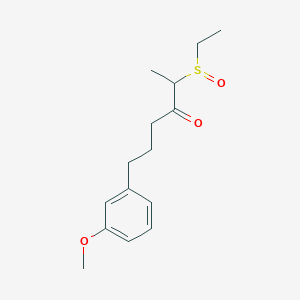
![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
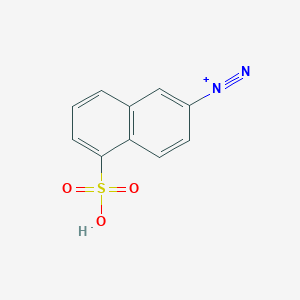

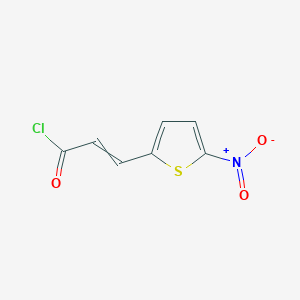
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

